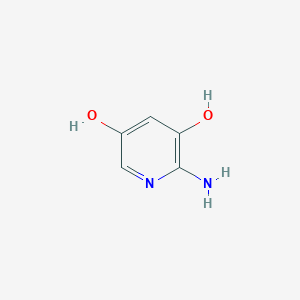

2-Aminopyridine-3,5-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-aminopyridine-3,5-diol |

InChI |

InChI=1S/C5H6N2O2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H,(H2,6,7) |

InChI Key |

VUAJNYDXOOVQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)N)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminopyridine 3,5 Diol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 2-Aminopyridine-3,5-diol, the FTIR spectrum is expected to be characterized by absorption bands arising from the amino group (-NH₂), hydroxyl groups (-OH), and the pyridine (B92270) ring.

The -NH₂ group typically exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ NH₂) and a symmetric stretch (νₛ NH₂), generally appearing in the 3500-3300 cm⁻¹ region. The N-H bending or scissoring vibration (δ NH₂) is anticipated around 1650-1580 cm⁻¹. nih.gov The presence of two hydroxyl groups will give rise to O-H stretching vibrations, which are often broad and located in the 3500-3200 cm⁻¹ range due to hydrogen bonding. The in-plane O-H bending (δ OH) and out-of-plane O-H bending (γ OH) vibrations are also expected.

The pyridine ring itself will produce a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations will appear at lower wavenumbers.

For comparison, the FTIR spectral data for the related compound 2-amino-5-methylpyridine (B29535) shows N-H stretching vibrations around 3444 and 3335 cm⁻¹. tubitak.gov.tr In complexes involving 2-aminopyridine (B139424), the asymmetric and symmetric NH₂ stretching vibrations have been observed at 3323 and 3166 cm⁻¹, respectively. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NH₂ Stretch | 3500-3400 | Amino |

| Symmetric NH₂ Stretch | 3400-3300 | Amino |

| OH Stretch | 3500-3200 (broad) | Hydroxyl |

| C-H Stretch (aromatic) | 3100-3000 | Pyridine Ring |

| NH₂ Scissoring | 1650-1580 | Amino |

| C=C and C=N Stretches | 1600-1400 | Pyridine Ring |

Note: This table is predictive and based on characteristic group frequencies. Actual values may vary.

Raman Spectroscopy and Normal Coordinate Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the Raman spectrum.

A normal coordinate analysis (NCA) can be employed to assign the observed vibrational bands to specific molecular motions. This computational method correlates experimental frequencies from FTIR and Raman spectra with theoretical vibrational modes calculated from the molecule's geometry and force field. For related compounds like 2-amino-5-bromopyridine, NCA has been successfully used to assign vibrational modes, assuming a specific point group symmetry. nih.gov Such an analysis for this compound would provide a detailed understanding of its vibrational dynamics.

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Oriented Samples

Linear-dichroic infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of functional groups within a molecule. This method involves measuring the differential absorption of linearly polarized infrared light by an oriented sample, often a solid suspended in a nematic liquid crystal. nih.gov

For this compound, IR-LD spectroscopy could be used to determine the spatial orientation of the N-H and O-H transition moments relative to the plane of the pyridine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can lead to the formation of dimers or other supramolecular structures. rsc.org The study of related compounds like 2-amino-3,5-dibromopyridine (B40352) has utilized IR-LD to investigate dimer formation through N-H···N hydrogen bonds. bas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the number and chemical environment of the protons. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. The hydroxyl protons (-OH) would also produce a broad singlet. The pyridine ring protons will appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (multiplicity) will depend on their positions relative to the amino and hydroxyl substituents.

For the parent compound, 2-aminopyridine, the proton chemical shifts are well-documented. scielo.br For instance, in CDCl₃, the proton at position 6 appears at δ 8.05 ppm, the proton at position 4 at δ 7.38 ppm, the proton at position 5 at δ 6.61 ppm, and the proton at position 3 at δ 6.47 ppm. The introduction of two hydroxyl groups at positions 3 and 5 in this compound would significantly alter these chemical shifts due to their strong electron-donating effects.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (on Pyridine Ring) | 6.0 - 8.0 | Doublet, Singlet |

| -NH₂ | Variable (broad) | Singlet |

Note: This table is a general prediction. Actual chemical shifts and multiplicities depend on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments in the molecule. The pyridine ring contains five carbon atoms, and their chemical shifts would be influenced by the attached amino and hydroxyl groups. The carbon atom attached to the amino group (C2) and the carbons attached to the hydroxyl groups (C3 and C5) would experience significant shifts.

In the ¹³C NMR spectrum of the parent 2-aminopyridine, the carbon chemical shifts are observed at approximately δ 158.9 (C2), 148.1 (C6), 137.8 (C4), 113.7 (C3), and 108.3 (C5) ppm. The hydroxyl groups in this compound are expected to cause a downfield shift (to higher ppm values) for the carbons they are attached to (C3 and C5) and influence the shifts of the other ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NH₂) | > 150 |

| C3, C5 (C-OH) | > 150 |

Note: This table provides an estimated range for the chemical shifts.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. These techniques resolve spectral overlap, which is common in one-dimensional (1D) spectra, and establish unambiguous connectivity between atoms, confirming the substitution pattern of the pyridine ring. researchgate.net

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically over two to three bonds (²JHH, ³JHH). scribd.com For this compound, a COSY spectrum would be expected to show a cross-peak between the only two adjacent protons on the aromatic ring, H-4 and H-6. The absence of further correlations for these protons would confirm their isolation from other protons and support the 3,5-disubstitution pattern.

Total Correlation SpectroscopY (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu It shows correlations between all protons within a coupled network, regardless of whether they are directly coupled. wisc.edu In the case of this compound, the TOCSY spectrum would show the same correlation between H-4 and H-6 as the COSY spectrum, as they form a single, isolated spin system. This technique is particularly useful for distinguishing between different spin systems in more complex molecules. wisc.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). youtube.com This is a crucial technique for assigning the carbon resonances in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show correlations between H-4 and C-4, and between H-6 and C-6. It would also confirm the absence of attached protons on the quaternary carbons (C-2, C-3, and C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.comprinceton.edu This is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton. By observing correlations from a proton to carbons two and three bonds away, the entire molecular framework can be pieced together. For instance, the proton at the H-4 position would be expected to show HMBC correlations to carbons C-2, C-3, C-5, and C-6, while the proton at H-6 would show correlations to C-2, C-4, and C-5. These long-range correlations provide definitive evidence for the arrangement of substituents on the pyridine ring.

The table below summarizes the expected 2D NMR correlations for this compound, which are essential for its complete structural assignment.

Table 1: Predicted 2D NMR Correlations for this compound

This table outlines the key expected correlations from 2D NMR experiments (COSY, HSQC, HMBC) used to confirm the structure of this compound. Note: Specific chemical shifts (δ) are not provided as they are dependent on solvent and experimental conditions.

| Proton Position | COSY Correlation (1H-1H) | HSQC Correlation (1H-13C, 1-bond) | HMBC Correlations (1H-13C, 2- & 3-bonds) |

|---|---|---|---|

| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 | C-6 | C-2, C-4, C-5 |

| -NH2 protons | None | None | C-2, C-3 |

| -OH protons | None | None | C-3, C-5 (depending on which OH) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like substituted pyridines, these transitions are typically π → π* and n → π*. The UV-Vis absorption spectra of aminopyridine derivatives are influenced by the substitution pattern and the solvent polarity. sciforum.netsharif.edu

While specific experimental data for this compound is not detailed in the reviewed literature, analysis of related compounds provides insight into its expected spectral characteristics. For example, 2-amino-5-chloropyridine (B124133) exhibits a UV absorption cut-off wavelength at 348 nm. researchgate.net Other 2-aminopyridine derivatives show absorption maxima that can vary based on substituents and solvent environment. sciforum.netresearchgate.net It is anticipated that this compound would display characteristic absorption bands in the UV region, with the precise wavelengths of maximum absorbance (λmax) being sensitive to solvent polarity due to the presence of amino and hydroxyl functional groups.

Table 2: UV-Vis Absorption Data for a Related Aminopyridine Compound

This table shows reference UV-Vis absorption data for a structurally similar compound, highlighting the typical absorption region for this class of molecules.

| Compound | Solvent/Conditions | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2-Amino-5-Chloropyridine Tetrachloromercurate | Not specified | 348 nm (cut-off) | researchgate.net |

| 2-Aminopyridine (Parent Compound) | 1M H2SO4 | ~280 nm, ~310 nm | researchgate.net |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. edinst.comnih.gov

The parent compound, 2-aminopyridine (2AMP), is a known fluorophore and has been used as a quantum yield reference standard. researchgate.netedinst.com Its quantum yield has been determined using the relative method, where its fluorescence intensity is compared against a well-characterized standard, such as quinine (B1679958) bisulfate. researchgate.net A recent re-evaluation using modern instrumentation determined the quantum yield of 2-aminopyridine in 1M H₂SO₄ to be 64.3%. researchgate.netedinst.com The study involved exciting the sample at 310 nm and measuring the integrated fluorescence intensity. researchgate.net

The fluorescence properties of this compound are expected to be influenced by the two hydroxyl groups on the pyridine ring. These substituents can alter the electronic structure and introduce new pathways for non-radiative decay, which may lead to a different quantum yield compared to the parent 2-aminopyridine. The specific emission maxima and quantum yield for this compound would require experimental determination.

Table 3: Fluorescence Data for the Parent Compound 2-Aminopyridine

This table presents the established fluorescence quantum yield for the parent compound, 2-Aminopyridine, which serves as a benchmark for substituted aminopyridines.

| Compound | Solvent/Conditions | Excitation Wavelength (λex) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (2AMP) | 1M H2SO4 | 310 nm | 64.3% | researchgate.netedinst.com |

Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound with extremely high accuracy. nih.gov Unlike unit resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.govnih.gov This precision allows for the calculation of a unique elemental formula based on the exact mass, which is derived from the sum of the exact masses of the most abundant isotopes of the constituent elements. nih.gov

For this compound, with a molecular formula of C₅H₆N₂O₂, HRMS would be used to confirm this composition. The theoretical exact mass is calculated to be 126.04293 Da. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value provides unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Molecular Ion Peak Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) represents the molecule that has lost a single electron. This peak's mass-to-charge ratio (m/z) corresponds to the nominal molecular weight of the analyte. iosrjournals.orgsapub.org For this compound (C₅H₆N₂O₂), the molecular ion peak is expected to appear at an m/z of 126.

The intensity of the molecular ion peak is dependent on its stability. Aromatic and heterocyclic compounds often show a relatively stable molecular ion. arkat-usa.org The fragmentation pattern observed in the mass spectrum provides additional structural information. For substituted pyridines and pyrimidines, fragmentation often involves the loss of small, stable molecules or radicals from the substituents or cleavage of the ring itself. iosrjournals.orgsapub.org Analysis of the M⁺ peak and the subsequent fragment ions is a cornerstone of structural confirmation by mass spectrometry. uva.nl

Table 4: Theoretical Mass Spectrometry Data for this compound

This table details the calculated molecular weight and exact mass for this compound, which are fundamental values for its identification via mass spectrometry.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C5H6N2O2 | Defines the elemental composition. |

| Nominal Molecular Weight | 126 g/mol | Expected position of the molecular ion peak (M+) in a standard mass spectrum. iosrjournals.org |

| Theoretical Exact Mass | 126.04293 Da | The precise mass used for confirmation by High-Resolution Mass Spectrometry (HRMS). nih.gov |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. While studies on related aminopyridine derivatives have been published, the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates for this compound, does not appear to be available in the public domain at this time.

Although data for the target compound is unavailable, research on analogous structures, such as 2-amino-3,5-dibromopyridine, has demonstrated the utility of this technique in characterizing the solid-state architecture of substituted pyridines. For instance, studies on related compounds have revealed the formation of dimeric structures through intermolecular hydrogen bonding. However, without a dedicated crystallographic study of this compound, any structural inferences would be purely speculative.

The absence of this data highlights a gap in the current scientific knowledge regarding this specific compound and underscores the need for future research to isolate a suitable single crystal and perform a thorough X-ray diffraction analysis. Such a study would provide invaluable insights into the structural characteristics of this compound.

Computational and Theoretical Investigations of 2 Aminopyridine 3,5 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules like 2-Aminopyridine-3,5-diol. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic and molecular structures of organic molecules due to its balance of accuracy and computational efficiency. nih.govaps.org DFT calculations for pyridine (B92270) derivatives are often performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p). bhu.ac.innih.govniscpr.res.in These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties.

Key insights from DFT studies on related aminopyridine systems include the determination of bond lengths, bond angles, and Mulliken atomic charges. bhu.ac.in These calculations help in understanding the distribution of electron density within the molecule and identifying the most reactive sites. For instance, in derivatives of 2-amino-3-cyanopyridine (B104079), the amino group is identified as a primary nucleophilic location, while the cyano group's carbon atom is prone to electrophilic attack. nih.gov Similar analyses for this compound would elucidate the influence of the amino and diol substituents on the pyridine ring's electronic properties.

Table 1: Representative DFT Calculation Parameters for Pyridine Derivatives

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | B3LYP | nih.govniscpr.res.in |

| Basis Set | 6-311G(d,p) | bhu.ac.in |

| Task | Geometry Optimization, Frequency Calculation | niscpr.res.in |

| Software | Gaussian 09W | nih.gov |

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of molecular orbitals. znaturforsch.com However, HF does not account for electron correlation, which is crucial for accurate energy predictions.

To improve upon HF, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) are employed. wikipedia.org MP2, the second-order correction, is a common choice for including electron correlation effects and achieving higher accuracy for molecular properties. mdpi.comsmu.edu Studies on similar molecules, such as 2-amino-5-iodopyridine, have utilized both HF and DFT methods to calculate equilibrium geometries and vibrational frequencies, often finding that DFT results show better agreement with experimental data. nih.gov Configuration Interaction Singles (CIS) is another ab initio method, primarily used for studying excited states, though it is often less accurate than time-dependent DFT for this purpose.

Table 2: Comparison of Ab Initio and DFT Methods

| Method | Key Feature | Common Application |

|---|---|---|

| Hartree-Fock (HF) | Neglects electron correlation | Initial geometry optimization, baseline for more advanced methods |

| Møller–Plesset (MP2) | Includes electron correlation via perturbation theory | More accurate energy and property calculations |

| Configuration Interaction (CIS) | Used for excited states | Prediction of electronic transition energies |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules. aps.org It is widely applied to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. escholarship.org

For aromatic and heterocyclic compounds like this compound, TD-DFT calculations can simulate the absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. nih.gov These calculations are typically performed on the DFT-optimized ground-state geometry. bhu.ac.in The choice of functional and basis set can significantly impact the accuracy of the predicted excitation energies, with functionals like B3LYP often providing reliable results for such systems. nih.gov This analysis is crucial for understanding the photophysical properties of the molecule.

Molecular Structure and Electronic Property Analysis

Following quantum chemical calculations, a detailed analysis of the molecular structure and electronic properties is performed to understand the molecule's behavior and potential reactivity.

Geometric optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. niscpr.res.in For a flexible molecule like this compound, which has rotatable hydroxyl and amino groups, exploring the conformational landscape is important. This involves identifying different stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy structure. This analysis reveals the most likely shapes the molecule will adopt.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net Analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound would provide valuable information about its chemical behavior. bhu.ac.in

Table 3: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.2 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical stability and reactivity |

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

Computational studies on pyridine derivatives provide significant insights into their chemical behavior. The charge distribution within the this compound molecule is heavily influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the electron-donating amino group. Density Functional Theory (DFT) calculations on similar aminopyridine molecules reveal a significant polarization of the electron density.

The nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl groups are expected to possess a partial negative charge, while the hydrogen atoms of the amino and hydroxyl groups, along with the carbon atoms attached to these electronegative atoms, will exhibit a partial positive charge. This charge separation is crucial in determining the molecule's reactivity and its interaction with other molecules.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For this compound, the MEP map would likely show negative potential (red or yellow regions) around the pyridine nitrogen and the hydroxyl oxygens, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, highlighting them as sites for nucleophilic attack.

Global reactivity descriptors, calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's reactivity. For aminopyridine derivatives, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| Energy Gap (ΔE) | - | Chemical reactivity and stability |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to charge transfer |

| Chemical Softness (S) | - | Propensity for charge transfer |

Note: Specific values are not provided as they are highly dependent on the computational method and basis set used. The table illustrates the types of descriptors that are typically calculated.

Prediction of First Hyperpolarizability for Non-Linear Optics

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules have identified pyridine derivatives as promising candidates for such applications. The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO phenomena. Large β values are associated with molecules possessing significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

In this compound, the amino group (-NH₂) acts as an electron donor, while the pyridine ring and the hydroxyl groups (-OH) can act as electron-withdrawing moieties. This donor-acceptor arrangement, coupled with the π-system of the pyridine ring, suggests that this compound could possess a notable first hyperpolarizability. Computational studies on similar aminopyridine derivatives have shown that the magnitude of β is sensitive to the nature and position of substituents on the pyridine ring.

The calculation of β is typically performed using DFT methods. The total static first hyperpolarizability can be calculated from the individual tensor components.

Table 2: Predicted First Hyperpolarizability Components for this compound

| Component | Predicted Value (a.u.) |

|---|---|

| β_xxx | - |

| β_xxy | - |

| β_xyy | - |

| β_yyy | - |

| β_xxz | - |

| β_xyz | - |

| β_xzz | - |

| β_yyz | - |

| β_yzz | - |

| β_zzz | - |

| β_total | - |

Note: The values are placeholders and would be determined through specific quantum chemical calculations.

Spectroscopic Property Prediction and Validation

Simulation of Vibrational Wavenumbers (IR and Raman)

Theoretical calculations of vibrational spectra are instrumental in the assignment of experimental infrared (IR) and Raman bands. DFT calculations are widely used to predict the vibrational frequencies and intensities of molecules. For this compound, a number of characteristic vibrational modes are expected.

The stretching vibrations of the O-H and N-H bonds are anticipated to appear in the high-frequency region of the IR and Raman spectra, typically between 3200 and 3600 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding. The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range.

The pyridine ring vibrations, including C=C and C=N stretching, will appear in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of C-H, N-H, and O-H bonds will be observed at lower frequencies. Computational studies on 2-aminopyridine (B139424) have shown good agreement between calculated and experimental vibrational frequencies.

Table 3: Predicted Vibrational Wavenumbers and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3500 - 3600 |

| N-H asymmetric stretch | ~3500 |

| N-H symmetric stretch | ~3400 |

| C-H stretch (ring) | 3000 - 3100 |

| C=N stretch (ring) | 1600 - 1650 |

| C=C stretch (ring) | 1400 - 1600 |

| N-H scissoring | 1600 - 1650 |

| O-H in-plane bend | 1300 - 1400 |

| C-N stretch | 1250 - 1350 |

| C-O stretch | 1200 - 1300 |

| N-H wagging | 650 - 800 |

Note: These are approximate ranges based on related compounds. Actual values would be obtained from specific DFT calculations.

Prediction of UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-visible light.

Aminopyridine derivatives are known to exhibit fluorescence. The absorption spectrum of this compound is expected to show π-π* and n-π* transitions. The presence of the amino and hydroxyl groups, which can engage in charge transfer interactions with the pyridine ring, will likely influence the position and intensity of the absorption bands.

The fluorescence spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be estimated. Studies on related aminopyridines have shown that their photophysical properties are sensitive to the solvent environment.

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λ_abs) | - nm |

| Molar Absorptivity (ε) | - M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | - nm |

| Stokes Shift | - nm |

Note: Specific values would be determined from experimental measurements or high-level computational studies.

Intermolecular Interactions and Self-Association Phenomena

Hydrogen Bonding Analysis (Intramolecular and Intermolecular)

Hydrogen bonding plays a critical role in determining the structure, properties, and biological activity of molecules like this compound. This compound has multiple sites for both donating and accepting hydrogen bonds: the amino group (-NH₂) and the two hydroxyl groups (-OH) can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at the 3-position and the amino group at the 2-position allows for the possibility of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or vice versa. Similarly, an intramolecular hydrogen bond could form between the hydroxyl hydrogen at the 3-position and the pyridine ring nitrogen. The formation of such intramolecular hydrogen bonds would influence the molecule's conformation and planarity.

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound is expected to form extensive intermolecular hydrogen bonds. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. The strength and geometry of these hydrogen bonds can be analyzed using computational methods such as Atoms in Molecules (AIM) theory. The analysis of the electron density at the bond critical points of the hydrogen bonds provides quantitative information about their nature and strength.

Table 5: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor |

|---|---|---|

| Intramolecular | -OH (at C3) | -NH₂ (at C2) |

| Intramolecular | -NH₂ (at C2) | -OH (at C3) |

| Intramolecular | -OH (at C3) | Pyridine N |

| Intermolecular | -OH | Pyridine N |

| Intermolecular | -OH | -OH (Oxygen) |

| Intermolecular | -OH | -NH₂ (Nitrogen) |

| Intermolecular | -NH₂ | Pyridine N |

| Intermolecular | -NH₂ | -OH (Oxygen) |

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of this compound. This analytical technique, which is instrumental in the visualization and quantification of intermolecular interactions within a crystal lattice, does not appear to have been applied to this particular compound in published research.

While computational and theoretical studies have been conducted on various aminopyridine derivatives, and Hirshfeld surface analysis is a common component of modern crystallographic studies, specific data, including detailed research findings and data tables for this compound, are not available in the current body of scientific literature. Therefore, a detailed discussion and presentation of data tables concerning the intermolecular interactions of this compound as determined by Hirshfeld surface analysis cannot be provided at this time. Further experimental and computational research, specifically the crystallographic analysis of this compound, would be required to generate the necessary data for such an investigation.

Reactivity and Derivatization Chemistry of 2 Aminopyridine 3,5 Diol

Reactions at the Hydroxyl Functionalities

Selective Oxidation of Hydroxyl Groups

The selective oxidation of the hydroxyl groups on the 2-aminopyridine-3,5-diol ring is a potential pathway for synthesizing novel derivatives, such as quinone-like structures. While specific studies on the selective oxidation of this compound are not extensively documented in readily available literature, general principles of phenol (B47542) and hydroxypyridine oxidation can be applied. The presence of the activating amino group can complicate selectivity.

In related systems, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation using reagents like sodium hypochlorite (B82951) (NaOCl) has been shown to result in oxidative dimerization rather than simple oxidation of a single functional group. nih.gov The outcome of such reactions is highly dependent on the solvent and reaction conditions, sometimes proceeding stereoselectively. nih.gov For this compound, a careful choice of oxidizing agent would be necessary to favor the formation of a pyridinone or a quinone-imine structure over polymerization or degradation. Milder oxidizing agents might be employed to target the more electron-rich positions of the ring system.

Reactions at the Pyridine (B92270) Ring

The electron-donating nature of the amino and hydroxyl groups strongly activates the pyridine ring for electrophilic substitution reactions. These substituents direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the C4 and C6 positions are the most likely sites for electrophilic attack.

Halogenation: The high electron density of the ring facilitates halogenation under mild conditions. For instance, bromination of similarly activated pyridine systems, like 3,5-bis-(acetylamino)pyridine, can yield dibromo derivatives, although sometimes in low yields. researchgate.net It is expected that this compound would react readily with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, likely leading to substitution at the C4 and/or C6 positions.

Nitration: Nitration of aminopyridines is a well-studied process, though it can be complex. sapub.orggoogle.com Direct nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid typically yields 5-nitro-2-aminopyridine as the major product. sapub.org The reaction proceeds through the nitration of the pyridine ring, and the regioselectivity is influenced by factors such as "electric hindrance," where repulsion between the positive charge on the incoming nitronium ion and the protonated pyridine nitrogen can direct the substitution. sapub.org In the case of this compound, the powerful activating effects of the two hydroxyl groups would further enhance the ring's reactivity towards nitration. The reaction would likely occur under controlled temperatures to prevent over-nitration or oxidative degradation. The expected products would be nitro-substituted at the C4 or C6 positions.

| Reaction | Reagent(s) | Expected Product(s) | Reference |

| Halogenation | Br₂ or NBS | 4-Bromo- and/or 6-Bromo-2-aminopyridine-3,5-diol | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and/or 6-Nitro-2-aminopyridine-3,5-diol | sapub.org |

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like this compound is generally challenging. wikipedia.org SNAr reactions typically require an electron-deficient aromatic ring, often activated by electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnih.gov Therefore, direct displacement of a hydroxyl group on this compound by a nucleophile like fluoride (B91410) is not a feasible pathway without prior modification.

However, if the molecule were first converted into a derivative containing a suitable leaving group at an activated position, SNAr could be possible. For example, if a nitro group were introduced at the C4 or C6 position, a hydroxyl group at C3 or C5 could potentially be displaced, although this is less common than halide displacement. More plausibly, a derivative like 2-amino-3,5-dibromopyridine (B40352) could undergo nucleophilic substitution.

In related pyridine systems, nucleophilic substitution of halopyridines is a common reaction, particularly when the halogen is at the 2- or 4-position relative to the ring nitrogen. youtube.comyoutube.com For instance, 2-chloropyridine (B119429) reacts with nucleophiles to substitute the chlorine atom. youtube.com The Chichibabin reaction, where pyridine itself reacts with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic substitution on a pyridine ring, albeit with the expulsion of a hydride ion. wikipedia.orgyoutube.com

Multireaction Pathways and Domino Processes

The multiple functional groups on this compound make it a candidate for domino reactions, where a single set of reagents can trigger a cascade of transformations to build more complex molecular architectures in one pot. While specific domino reactions starting from this compound are not prominently reported, related structures provide insight into potential pathways.

For example, multicomponent reactions involving aminopyridines are used to synthesize diverse heterocyclic compounds. nih.gov Similarly, 3-aminopyridine (B143674) derivatives can participate in domino reactions with compounds like isatins and Meldrum's acid to form complex spiro-fused pyrazolopyridines. indexcopernicus.com

A hypothetical domino process involving this compound could start with a reaction at the amino group, which then facilitates an intramolecular cyclization involving one of the hydroxyl groups. For instance, reaction with a β-ketoester could lead to a Knoevenagel condensation followed by an intramolecular cyclization to form a fused pyridopyrimidine system. The specific pathways would be highly dependent on the chosen reaction partners and conditions.

| Starting Materials | Reaction Type | Potential Product Class | Reference |

| Isatins, Meldrum's Acid, Aminopyrazole | Domino Reaction | Pyrazolo[3,4-b]pyridine-4-spiroindolinones | indexcopernicus.com |

| Enaminone, Malononitrile, Primary Amines | Multicomponent Synthesis | 2-Aminopyridine derivatives | nih.gov |

Coordination Chemistry of 2 Aminopyridine 3,5 Diol

Ligand Properties and Chelation Modes

There is no available scientific literature detailing the specific ligand properties and chelation modes of 2-Aminopyridine-3,5-diol.

Investigation of Mono- and Multidentate Coordination Capability

No studies have been published that investigate the mono- or multidentate coordination capabilities of this compound. The presence of a pyridine (B92270) nitrogen, an amino group, and two hydroxyl groups suggests the potential for various coordination modes, but this has not been experimentally verified.

Influence of Hydroxyl and Amino Groups on Metal Coordination

The specific influence of the hydroxyl and amino groups of this compound on metal coordination has not been documented in the available scientific literature.

Synthesis and Structural Characterization of Metal Complexes

There are no published reports on the synthesis and structural characterization of metal complexes involving this compound as a ligand.

Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Fe(II))

No information is available regarding the complexation of this compound with transition metals such as Cu(II), Co(II), Ni(II), or Fe(II).

Spectroscopic Characterization of Complexes (e.g., FTIR, UV-Vis, Magnetic Studies)

As no complexes of this compound have been synthesized and reported, there is no corresponding spectroscopic data (FTIR, UV-Vis, magnetic studies) available.

Electrochemical Properties of this compound Metal Complexes

The electrochemical properties of metal complexes of this compound have not been investigated or reported in the scientific literature.

Theoretical Modeling of Metal-Ligand Interactions in Coordination Compounds

Theoretical modeling has become an indispensable tool in coordination chemistry for elucidating the nature of metal-ligand interactions at an electronic level. While specific theoretical studies exclusively focused on this compound are not extensively available in the current body of literature, the methodologies and insights derived from computational analyses of related aminopyridine complexes provide a robust framework for understanding its potential coordination behavior. Techniques such as Density Functional Theory (DFT) are frequently employed to predict molecular structures, vibrational frequencies, and electronic properties of transition metal complexes with aminopyridine-based ligands. scirp.orgekb.eg

Computational approaches allow for a detailed examination of the bonding, stability, and reactivity of these coordination compounds. Key aspects that are often investigated include the optimization of the molecular geometry, analysis of the frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density upon complexation. scirp.org These studies offer valuable predictions of how the substitution pattern on the pyridine ring, such as the presence of amino and hydroxyl groups in this compound, would influence the electronic structure and the nature of the metal-ligand bond.

For instance, in studies of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) complexes, DFT calculations have been used to determine quantum chemical parameters that shed light on the stability and reactivity of the complexes. scirp.orgekb.eg These parameters include chemical hardness, chemical potential, electronegativity, and the HOMO-LUMO energy gap. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity of the complex.

The following tables present representative data from theoretical studies on related aminopyridine complexes, illustrating the type of information that can be obtained through computational modeling.

Table 1: Calculated Quantum Chemical Parameters for a Representative Aminopyridine Ligand and its Metal Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electronegativity (χ) |

| 3-Aminopyridine | -6.21 | -0.89 | 5.32 | 2.66 | 3.55 |

| [Ni(3-APy)₂Cl₂] | -5.98 | -1.23 | 4.75 | 2.38 | 3.61 |

| [Cu(3-APy)₂(Ac)₂] | -6.11 | -1.54 | 4.57 | 2.29 | 3.83 |

| [Zn(3-APy)₂Cl₂] | -6.32 | -1.02 | 5.30 | 2.65 | 3.67 |

Data derived from studies on 3-aminopyridine (3-APy) complexes and is intended for illustrative purposes. scirp.org

Natural Bond Orbital (NBO) analysis is another powerful computational method used to understand the charge transfer and donor-acceptor interactions between the ligand and the metal center. This analysis provides insights into the delocalization of electron density from the ligand's orbitals to the metal's orbitals, quantifying the covalency of the metal-ligand bond.

Table 2: Representative Energetic Properties from DFT Calculations of Aminopyridine Complexes

| Compound | Total Energy (Hartree) | Binding Energy (kcal/mol) | Dipole Moment (Debye) |

| 3-Aminopyridine | -285.1 | - | 2.34 |

| [Ni(3-APy)₂Cl₂] | -1875.4 | -285.7 | 8.12 |

| [Cu(3-APy)₂(Ac)₂] | -2011.8 | -312.4 | 5.67 |

| [Zn(3-APy)₂Cl₂] | -2145.2 | -298.1 | 9.01 |

Data is illustrative and based on findings for 3-aminopyridine (3-APy) complexes. scirp.org

These theoretical models can also predict the preferred coordination sites of a multifunctional ligand like this compound. The presence of the amino group and two hydroxyl groups, in addition to the pyridinic nitrogen, offers multiple potential binding sites. Computational studies can help determine which of these sites would preferentially coordinate to a given metal ion by calculating the relative energies of different coordination isomers. The findings from such theoretical investigations are crucial for a rational design of new coordination compounds with desired properties and for interpreting experimental data.

Potential Research Applications and Future Directions

Applications in Advanced Materials Science

The unique arrangement of amino and hydroxyl groups on the pyridine (B92270) ring of 2-Aminopyridine-3,5-diol makes it an intriguing candidate for the development of novel materials with tailored properties.

Precursors for Polymer Synthesis

Currently, there is a lack of specific research on the use of this compound as a monomer for polymer synthesis. However, the foundational 2-aminopyridine (B139424) structure is a known building block for various polymers. For instance, 2-aminopyridine-3-carboxylic acid is utilized as a reactant in the synthesis of organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. sigmaaldrich.comsigmaaldrich.com This suggests that this compound, with its reactive amino and hydroxyl groups, could serve as a valuable precursor for creating new classes of polymers. These polymers might exhibit enhanced thermal stability, unique solubility characteristics, and the potential for post-polymerization modification due to the presence of the hydroxyl groups.

Components in Optoelectronic Devices (e.g., based on hyperpolarizability)

Direct studies on the optoelectronic properties and hyperpolarizability of this compound are not yet available. However, research on substituted pyridines has shown that the pyridine ring can be a key component in materials with significant nonlinear optical (NLO) properties. The coordination of para-substituted pyridines to metal carbonyl moieties can lead to a substantial enhancement of the quadratic hyperpolarizability. acs.org Furthermore, theoretical studies on cationic 3- or 4-substituted pyridine derivatives have revealed that substitution can dramatically influence their second hyperpolarizabilities. tandfonline.com These findings indicate that this compound, with its electron-donating amino and hydroxyl groups, could possess interesting NLO properties, making it a candidate for incorporation into advanced optoelectronic devices. Future research could focus on synthesizing and characterizing the NLO properties of this compound and its derivatives.

Catalysis and Biocatalysis Applications

The nitrogen atom in the pyridine ring and the exocyclic amino group of this compound suggest its potential utility as a ligand in catalysis and as a scaffold for developing biocatalytic systems.

Ligands in Homogeneous and Heterogeneous Catalysis

While there is no specific literature on the use of this compound as a ligand, the broader class of aminopyridines has been successfully employed in catalysis. For example, 2-aminopyridine is used as a reactant in the synthesis of 3-aroylimidazopyridines using a copper acetate (B1210297) catalyst. chemicalbook.comsigmaaldrich.com Additionally, 2-aminopyridine-3-carboxylic acid serves as a ligand for preparing copper(II)-organic coordination compounds. sigmaaldrich.comsigmaaldrich.com The presence of two hydroxyl groups in this compound could allow for the formation of stable multidentate coordination complexes with various metal centers, potentially leading to catalysts with enhanced activity, selectivity, and stability in both homogeneous and heterogeneous systems.

Development of Biocatalytic Systems

The field of biocatalysis could also benefit from the exploration of this compound. Although direct applications are yet to be reported, aminopyridine derivatives have been investigated for their biological activity and potential to interact with enzymes. For instance, certain 2-aminopyridine analogs have been shown to inhibit enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. mdpi.comnih.gov This suggests that this compound could be a starting point for designing enzyme inhibitors or modulators. The hydroxyl groups could be functionalized to mimic natural substrates or to introduce specific binding interactions within an enzyme's active site, paving the way for the development of novel biocatalytic systems or therapeutic agents.

Chemical Probes and Sensors

The structural features of this compound make it a promising scaffold for the design of novel chemical probes and sensors. The aminopyridine core is known to be a part of various fluorescent probes. Unsubstituted pyridin-2-amine itself has a high quantum yield and is considered a potential scaffold for fluorescent probes. nih.gov The synthesis and fluorescent properties of multisubstituted aminopyridines have been studied, and an aminopyridine substituted with an azide (B81097) group has been designed as a potential biological probe. nih.gov

Furthermore, pyridine-based chemosensors have been developed for the selective detection of metal ions like Pb(II). researchgate.net The design of fluorescent probes based on imidazo[1,2-a]pyridine (B132010) for the detection of reactive oxygen species like hydrogen peroxide has also been reported. mdpi.com Given these precedents, this compound, with its inherent fluorescence potential and functional groups available for modification, could be developed into selective and sensitive probes for various analytes, including metal ions, pH, and biologically relevant molecules.

Advancements in Organic Synthesis Methodology

The construction of the this compound molecule is not a trivial task and is not widely reported in the literature, suggesting that its synthesis likely requires a custom-designed route. Modern synthetic strategies can be broadly categorized into two approaches: the de novo construction of the pyridine ring with pre-installed functional groups, and the post-synthetic modification of a pre-existing pyridine core.

De Novo Synthesis Strategies:

A more contemporary approach could utilize a [4+2] cycloaddition reaction. The Diels-Alder reaction, for instance, can be employed to form the pyridine ring by reacting a 1,3-diene equivalent with a dienophile containing the nitrogen atom. The challenge here lies in designing the diene and dienophile precursors that would lead to the desired 3,5-dihydroxy substitution pattern upon aromatization.

Post-Synthetic Functionalization Strategies:

Given the availability of various substituted pyridines, post-synthetic functionalization often provides a more flexible route. A plausible synthetic pathway could start from a more readily available substituted pyridine, such as 2-aminopyridine.

One of the most significant advancements in this area is the development of C-H bond functionalization reactions. These methods allow for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized substrates. For the synthesis of this compound, a directed C-H hydroxylation could be envisioned. The amino group at the 2-position could act as a directing group, guiding the introduction of hydroxyl groups to the adjacent 3-position. However, achieving selective dihydroxylation at both the 3- and 5-positions would likely require a multi-step process with careful control of reaction conditions and potentially the use of protecting groups.

Another advanced strategy involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. However, with the 2-position already occupied by an amino group, this could potentially direct functionalization to other positions. Subsequent deoxygenation of the N-oxide would then yield the desired pyridine derivative.

The introduction of hydroxyl groups can also be achieved through nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor. For instance, a 2-amino-3,5-dihalopyridine could be subjected to hydroxylation. The challenge in this approach is often the harsh reaction conditions required, which might not be compatible with the amino group.

Enzymatic and Photochemical Methods:

Emerging methodologies in organic synthesis include the use of enzymatic and photochemical reactions. Biocatalysis, using enzymes such as hydroxylases, could offer a highly selective route to introduce hydroxyl groups at specific positions on the pyridine ring under mild conditions. Photochemical rearrangements of pyridine derivatives are also being explored as a means to achieve novel substitution patterns that are difficult to access through traditional thermal reactions.

The synthesis of this compound likely requires a combination of these advanced techniques. A potential, albeit challenging, synthetic sequence could involve:

Starting Material: 2-Aminopyridine.

Directed C-H Halogenation: Introduction of halogen atoms at the 3- and 5-positions.

Nucleophilic Aromatic Substitution: Replacement of the halogens with hydroxyl or protected hydroxyl groups.

Deprotection (if necessary): Removal of any protecting groups to yield the final product.

The development of a robust and scalable synthesis for this compound will likely depend on the continued advancement of selective C-H functionalization and catalytic methods that can operate under mild conditions and tolerate a variety of functional groups.

Q & A

Q. What are the critical safety considerations when handling 2-Aminopyridine-3,5-diol in laboratory settings?

this compound exhibits acute oral toxicity (LD₅₀ = 200 mg/kg in mice) and skin irritation . Researchers must:

- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles.

- Employ local exhaust ventilation to minimize aerosol/dust exposure .

- Avoid incompatible materials like strong oxidizers, which may trigger hazardous reactions .

- Store in cool, dry, and well-ventilated areas to prevent oxidation and degradation .

Q. How can researchers optimize synthetic routes for this compound derivatives?

Evidence from structurally similar pyridine-dicarbonitrile derivatives suggests:

- Recrystallization in ethanol/ether mixtures achieves high purity (e.g., 87% yield for a related compound) .

- Use microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 6.8–8.5 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for risk assessment?

Conflicting LD₅₀ values (e.g., oral vs. intravenous toxicity in mice: 200 mg/kg vs. 23 mg/kg) necessitate:

- Route-specific exposure modeling to extrapolate human toxicity thresholds.

- In vitro assays (e.g., hepatocyte viability tests) to assess organ-specific effects.

- Cross-reference aquatic toxicity classifications (Chronic Category 2) with ecotoxicity databases for environmental risk mitigation.

Q. What strategies mitigate degradation of this compound during long-term storage?

The compound oxidizes under heat/light, forming dark byproducts . Solutions include:

- Inert atmosphere storage (argon or nitrogen) to prevent oxidative degradation.

- Low-temperature storage (–20°C) in amber glass vials to reduce photolytic activity.

- Addition of antioxidants (e.g., BHT at 0.1% w/w) to stabilize the compound .

Q. How should researchers design experiments to minimize hazardous byproduct formation?

- Avoid strong oxidizers (e.g., peroxides) and high-temperature conditions to prevent decomposition into CO, NOₓ, and toxic fumes .

- Use flow chemistry systems to control exothermic reactions and improve heat dissipation.

- Implement real-time gas monitoring (e.g., FTIR) to detect hazardous vapors during synthesis .

Q. What computational methods support the design of this compound-based bioactive molecules?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to optimize binding affinity.

- QSAR models : Corlate substituent effects (e.g., -CN or -OCH₃ groups) with biological activity .

Q. How can researchers address discrepancies in aquatic toxicity classifications for regulatory compliance?

While classified as a marine pollutant , conflicting data on chronic aquatic toxicity (Category 2) require:

- Standardized OECD 201/202 tests to refine ecotoxicity profiles.

- Bioaccumulation studies using logP values (predicted ~1.5–2.0) to assess environmental persistence .

- Collaboration with regulatory agencies to align classifications with REACH/GLP guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.